2-Methyloxetan-3-ol

説明

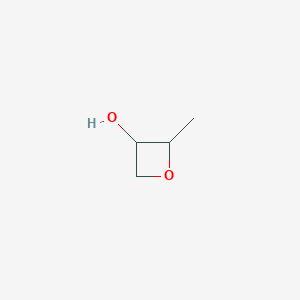

Structure

3D Structure

特性

IUPAC Name |

2-methyloxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCRYZBFFWBCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

2-Methyloxetan-3-ol can be synthesized through several methods. One common approach involves the cyclization of 3-hydroxy-2-methylpropionaldehyde under acidic conditions. Another method includes the reaction of 2-methyl-3-buten-2-ol with a suitable oxidizing agent to form the desired cyclic ether.

Industrial Production Methods

Industrial production of 2-Methyloxetan-3-ol typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

化学反応の分析

Types of Reactions

2-Methyloxetan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly prone to ring-opening reactions due to the strain in the four-membered ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2-Methyloxetan-3-ol, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reducing agents like lithium aluminum hydride can reduce 2-Methyloxetan-3-ol to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Major Products Formed

Oxidation: Products such as formaldehyde, acetaldehyde, and other carbonyl compounds.

Reduction: Formation of primary or secondary alcohols.

Substitution: Various substituted ethers and esters.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxetane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 2-methyloxetan-3-ol can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Related oxetane derivatives have demonstrated the ability to inhibit tumor growth in various cancer models. A notable study reported that derivatives of 2-methyloxetan-3-ol showed significant cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance biological activity.

Table 1: Summary of Biological Activities

Industrial Applications

Synthesis of Specialty Chemicals

2-Methyloxetan-3-ol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including ring-opening polymerization and functional group transformations. This makes it valuable in the production of specialty chemicals used in pharmaceuticals and agrochemicals.

Material Science

In material science, oxetanes are being explored for their use in creating advanced polymers with desirable properties such as increased thermal stability and mechanical strength. The incorporation of 2-methyloxetan-3-ol into polymer matrices can enhance performance characteristics, making it suitable for applications in coatings and adhesives.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of 2-methyloxetan-3-ol against common bacterial strains. The results indicated that specific substitutions on the oxetane ring significantly influenced antimicrobial activity, with some derivatives exhibiting MIC values lower than conventional antibiotics.

Table 2: Structure-Activity Relationship (SAR) Findings

| Compound | Substitution | MIC (μM) | Activity Level |

|---|---|---|---|

| 2-Methyloxetan-3-ol | Unsubstituted | 45.00 | Moderate |

| 4-Bromo substituted | -Br at position 4 | 12.50 | Excellent |

| 4-Chloro substituted | -Cl at position 4 | 8.00 | Very High |

Case Study 2: Anticancer Activity

In another investigation, derivatives of 2-methyloxetan-3-ol were tested for their ability to inhibit cancer cell proliferation. The study revealed that compounds with specific functional groups exhibited enhanced cytotoxicity against breast cancer cells, indicating a promising direction for therapeutic development.

作用機序

The mechanism of action of 2-Methyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ring strain in the four-membered ring makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates that participate in further chemical transformations.

類似化合物との比較

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 2-Methyloxetan-3-ol and analogous compounds:

Binding Affinity and Inhibitory Activity

In a study evaluating inhibitors of Plasmodium knowlesi lactate dehydrogenase, 2-Methyloxetan-3-ol exhibited a binding energy of −3.6 kcal/mol, slightly weaker than its isomer 3-Methyloxetan-3-ol (−3.9 kcal/mol) and the natural substrate lactate (−4.29 kcal/mol) . This suggests that the position of the methyl group (C2 vs.

生物活性

2-Methyloxetan-3-ol, a chiral compound with significant potential in biological applications, has garnered attention for its diverse biological activities, particularly its antimicrobial and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

2-Methyloxetan-3-ol features an oxetane ring, which is a four-membered cyclic ether. The unique structure contributes to its reactivity and biological properties. The compound can exist in different stereoisomeric forms, which may influence its biological activity.

Biological Activities

1. Antimicrobial and Antifungal Properties

Research indicates that 2-methyloxetan-3-ol exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, which are critical for bacterial survival. This mechanism of action is similar to that observed in other antimicrobial agents.

2. Phytotoxic Effects

In studies examining the phytotoxicity of various compounds, 2-methyloxetan-3-ol was identified as having notable effects on plant growth. Its application led to inhibition of seed germination and root elongation in certain plant species, suggesting potential use as a herbicide or in agricultural settings .

3. Case Studies

A case study involving the application of 2-methyloxetan-3-ol in drug development highlighted its role as a chiral auxiliary in asymmetric synthesis. This property is particularly valuable in the pharmaceutical industry for synthesizing enantiomerically pure drugs, which are often more effective and have fewer side effects compared to their racemic counterparts .

The biological activity of 2-methyloxetan-3-ol is largely attributed to its ability to interact with specific molecular targets within microbial cells. The disruption of cell membranes leads to increased permeability, ultimately causing cell lysis and death. Additionally, the compound's ability to inhibit enzyme activity further contributes to its antimicrobial efficacy .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 2-Methyloxetan-3-ol | Antimicrobial, Phytotoxic | Not specified | Effective against various bacteria |

| (2R,3R)-2,3-butanediol | Moderate antimicrobial | ~50 | Similar structure but different activity |

| (2R,3R)-dihydromyricetin | Antioxidant | 10 | Different functional groups |

Research Findings

Recent studies have provided insights into the potential applications of 2-methyloxetan-3-ol:

- Antimicrobial Testing : In laboratory settings, the compound demonstrated effective inhibition against several strains of bacteria and fungi, showcasing its potential as a natural preservative or therapeutic agent .

- Phytotoxicity Assessment : The compound was evaluated for its effects on plant growth, revealing that it could inhibit germination rates significantly at certain concentrations .

Future Directions

The ongoing research into 2-methyloxetan-3-ol suggests several avenues for future exploration:

- Drug Development : Further investigation into its role as a chiral auxiliary could enhance the synthesis of new pharmaceuticals.

- Agricultural Applications : Exploring its phytotoxic properties may lead to the development of novel herbicides.

- Mechanistic Studies : Understanding the detailed mechanisms by which 2-methyloxetan-3-ol exerts its biological effects could facilitate the design of more targeted therapies.

Q & A

Q. What are the optimal synthetic routes for 2-Methyloxetan-3-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer: Synthesis of oxetane derivatives like 2-Methyloxetan-3-ol often involves cyclization or functional group transformations. For example, analogous compounds (e.g., 3-(Aminomethyl)-2-methyloxolan-3-ol) are synthesized using acid/base-catalyzed reactions with formaldehyde and ammonia . Optimization requires systematic variation of parameters:

- Catalyst selection : Test Bronsted acids (e.g., H₂SO₄) or bases (e.g., KOH) to enhance ring formation.

- Temperature control : Use reflux conditions (e.g., 60–80°C) to balance reaction rate and byproduct formation.

- Solvent polarity : Polar aprotic solvents (e.g., THF) may improve yield by stabilizing intermediates .

Purification via distillation or crystallization is critical for isolating high-purity products .

Q. How should researchers characterize the stereochemical configuration of 2-Methyloxetan-3-ol, and what analytical techniques are most effective?

- Methodological Answer: Stereochemical analysis requires a combination of:

- Chiral HPLC : To separate enantiomers using chiral stationary phases (e.g., amylose-based columns).

- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm spatial arrangements .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

For novel compounds, cross-validate results with computational methods (e.g., DFT calculations) to reduce ambiguity .

Q. What protocols ensure accurate assessment of purity in 2-Methyloxetan-3-ol, particularly for new synthetic batches?

- Methodological Answer: Follow guidelines for new compound characterization :

- Chromatography : Use GC-MS or HPLC with UV/RI detectors to quantify impurities (<1% threshold).

- Elemental analysis : Confirm C, H, N composition matches theoretical values.

- Melting point/Boiling point : Compare with literature data for consistency.

Document all methods in detail to enable reproducibility, as per Beilstein Journal standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of 2-Methyloxetan-3-ol derivatives?

Cross-technique validation : Compare NMR, IR, and mass spectrometry data to identify inconsistencies (e.g., unexpected carbonyl signals in oxidation products).

Replicate experiments : Confirm observed peaks are reproducible under controlled conditions.

Consult computational models : Use software like Gaussian to predict NMR shifts or IR stretches, aligning with empirical data .

Publish conflicting data transparently to facilitate peer review and collaborative resolution .

Q. What strategies optimize the environmental stability of 2-Methyloxetan-3-ol in atmospheric studies, given its oxetane ring reactivity?

- Methodological Answer: Oxetanes are susceptible to ring-opening under UV light or acidic conditions. To assess stability:

- Accelerated degradation studies : Expose the compound to simulated sunlight (Xe lamp) and monitor decomposition via GC-MS .

- pH-dependent kinetics : Measure hydrolysis rates in buffered solutions (pH 3–9) to identify degradation thresholds.

- Computational modeling : Use global VOC emission models to predict atmospheric lifetimes, adjusting for substituent effects (e.g., methyl groups may sterically hinder reactivity) .

Q. How can stereoelectronic effects in 2-Methyloxetan-3-ol be leveraged to design selective oxidation/reduction pathways?

- Methodological Answer: The oxetane ring’s electron-withdrawing nature influences reactivity:

- Oxidation : Use CrO₃ in dichloromethane to selectively oxidize the alcohol to a ketone while preserving the oxetane ring .

- Reduction : Employ NaBH₄ in ethanol to reduce carbonyl groups without ring opening .

Monitor reaction progress in real-time using in-situ FTIR to detect intermediates and adjust conditions dynamically .

Data Management and Ethical Considerations

Q. What frameworks ensure ethical data sharing and reproducibility in studies involving 2-Methyloxetan-3-ol?

- Methodological Answer: Adhere to Maxwell’s qualitative research framework :

- Data transparency : Share raw NMR/spectral files in repositories like PubChem or Zenodo.

- Conflict of interest declarations : Disclose funding sources and potential biases .

- Long-term archiving : Retain original data for 5–10 years, with secure disposal protocols to prevent misuse .

Tables for Key Methodological Comparisons

| Parameter | Stereochemical Analysis | Synthetic Optimization |

|---|---|---|

| Primary Technique | Chiral HPLC | Catalyst screening |

| Critical Variable | Solvent polarity (NMR) | Temperature gradient |

| Validation Method | X-ray crystallography | Elemental analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。